molecular formula C12H22O7 B8113907 t-butyl acetate-PEG2-CH2COOH

t-butyl acetate-PEG2-CH2COOH

Cat. No.: B8113907
M. Wt: 278.30 g/mol
InChI Key: WYKFNBVLFMLHMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-butyl acetate-PEG2-CH2COOH typically involves the reaction of t-butyl acetate with PEG2 and a carboxylic acid derivative. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of t-butyl acetate-PEG2-CH2COOH involves its ability to form stable amide bonds with primary amine groups, thereby linking different molecules together. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its use in various biological and chemical applications . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

t-Butyl acetate-PEG2-CH2COOH is unique due to its combination of a t-butyl group and a PEG linker with a terminal carboxylic acid. Similar compounds include:

    t-Butyl acetate-PEG2-NH2: Contains an amine group instead of a carboxylic acid.

    t-Butyl acetate-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.

    t-Butyl acetate-PEG2-COOH: Similar but without the PEG spacer

These compounds share similar properties but differ in their functional groups, which can affect their reactivity and applications.

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKFNBVLFMLHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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